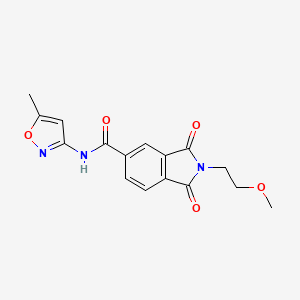
2-(2-methoxyethyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyethyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MI-2 and has been found to exhibit promising anticancer properties.
作用机制
The mechanism of action of MI-2 involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that plays a critical role in preventing the development of cancer. MI-2 disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to induce the upregulation of p53 and its downstream targets, including p21 and Bax, which are involved in the regulation of cell cycle and apoptosis. MI-2 has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. In addition, MI-2 has been shown to reduce the levels of angiogenic factors, such as VEGF, which are involved in the formation of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
MI-2 has several advantages as a research tool, including its potency, selectivity, and specificity for the MDM2-p53 interaction. MI-2 has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, MI-2 has some limitations, including its poor solubility in water and its instability in biological fluids, which may affect its efficacy in vivo.
未来方向
There are several future directions for the research and development of MI-2. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the modification of the chemical structure of MI-2 to improve its solubility and stability in biological fluids. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MI-2 in vivo, as well as its potential use in combination with other anticancer agents. Finally, the potential use of MI-2 as a research tool for the study of the MDM2-p53 pathway and its role in cancer development and progression warrants further investigation.
合成方法
The synthesis of MI-2 involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-(2-methoxyethyl)amine, followed by the coupling of the resulting intermediate with 1,3-dioxo-5-isoindolinecarboxylic acid. The final product is obtained after purification using chromatography techniques.
科学研究应用
MI-2 has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer cells. MI-2 has also been shown to induce apoptosis, inhibit tumor growth, and reduce cancer cell migration and invasion.
属性
IUPAC Name |
2-(2-methoxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-9-7-13(18-24-9)17-14(20)10-3-4-11-12(8-10)16(22)19(15(11)21)5-6-23-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMBCODTNYJJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-[(3aS*,6aR*)-2-oxo-3-(2-pyridinylmethyl)hexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinate](/img/structure/B5197038.png)

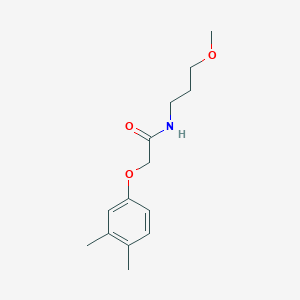
![8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5197076.png)
![7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5197077.png)
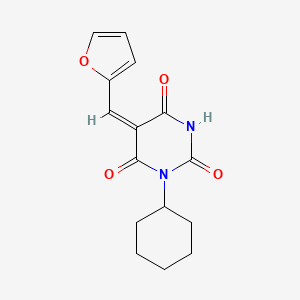
![N-[2-(4-propylphenoxy)ethyl]-1-naphthamide](/img/structure/B5197083.png)
![4-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5197085.png)
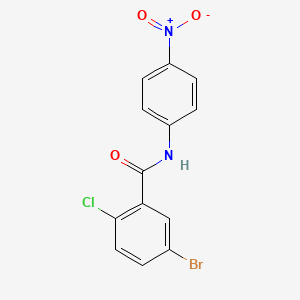

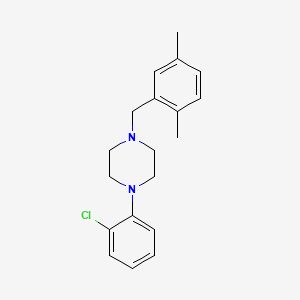
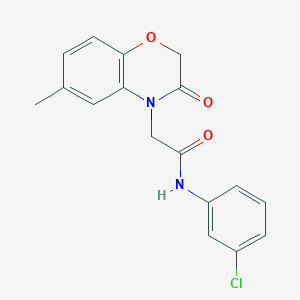
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-isopropylphenoxy)-2-propanol dihydrochloride](/img/structure/B5197126.png)
![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5197132.png)